(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Overview
Description
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated benzothiazole moiety and an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, also known as N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide, is primarily targeted towards O-GlcNAcase (OGA) inhibitors . OGA is an enzyme that plays a crucial role in cellular processes, and its inhibition can lead to various therapeutic effects.
Mode of Action
It is known that it interacts with its target, oga, inhibiting its activity . This interaction and the resulting changes in the activity of OGA can lead to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the function of OGA. By inhibiting OGA, this compound can affect the cellular processes regulated by this enzyme . The downstream effects of this interaction are subject to ongoing research.
Pharmacokinetics
Information and documentation regarding this compound, including nmr, hplc, lc-ms, uplc, and more, are available .
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of OGA. By inhibiting this enzyme, the compound can affect various cellular processes .
Action Environment
It is known that the compound has high oxidative stability , which may influence its action and stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step often involves the synthesis of the 6-fluoro-3-methylbenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Isoxazole Ring Formation: The isoxazole ring is usually synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes or alkenes.
Coupling Reaction: The final step involves coupling the benzothiazole and isoxazole moieties. This can be done using various coupling agents such as carbodiimides or phosphonium salts under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the isoxazole ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated benzothiazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy and safety as a treatment for various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
- (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Uniqueness
Compared to similar compounds, (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c1-7-5-10(19-16-7)12(18)15-13-17(2)9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYANONZEVFXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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